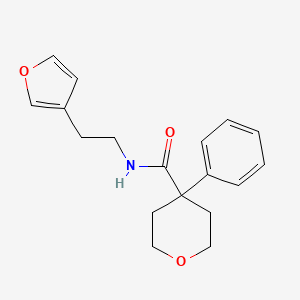

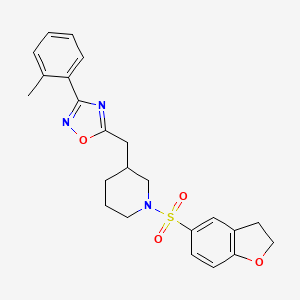

(Z)-2-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves various methods . For instance, the synthesis of 2,3-dialkylquinolines from anilines and propionaldehydes involves environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . A series of substituted 2-ethyl-3-methylquinolines were prepared from various anilines and propionaldehyde derivatives through this protocol .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .科学的研究の応用

Facile Synthesis and Applications in Biological Imaging and Antimicrobial Activity

A study highlights a one-pot synthetic method for creating a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating the simplicity and efficiency of synthesizing similar compounds. This method leverages common organocatalysts and inexpensive materials, yielding products in good to excellent outcomes. Notably, some compounds exhibited promising applications as fluorescence probes in biological imaging due to their emissions in the redshift region. Additionally, several compounds showed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Banoji et al., 2022).

Synthesis and Evaluation of Heterocyclic Compounds Incorporating Sulfamoyl Moiety

Another research aimed at synthesizing new heterocyclic compounds with a sulfamoyl moiety for antimicrobial use. This involved creating a range of derivatives through versatile and accessible methods, leading to compounds with promising antibacterial and antifungal properties. The synthesis pathway included the creation of chromene derivatives, illustrating the compound's versatility and potential in developing antimicrobial agents (Darwish et al., 2014).

Antiviral Evaluation and SAR Studies

A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed, synthesized, and evaluated for their antiviral activity against a variety of significant RNA and DNA viruses. The study found that most derivatives displayed no cytotoxicity and effectively interfered with virus replication, highlighting potential antiviral applications. This research underscores the importance of structural modifications in enhancing biological activity and selectivity, relevant to the broader class of compounds including "(Z)-2-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" (Desideri et al., 2019).

Corrosion Inhibition for Mild Steel

The compound NE-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated efficient corrosion inhibition on mild steel in acidic environments. This study illustrates the compound's potential in industrial applications, particularly in protecting metal surfaces against corrosion, which can be extrapolated to similar compounds for various protective applications (Daoud et al., 2014).

特性

IUPAC Name |

3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxychromen-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-3-17-10-7-8-14-20(17)25-24-22(30(26,27)19-12-5-4-6-13-19)16-18-11-9-15-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQURFFSZDGDYGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

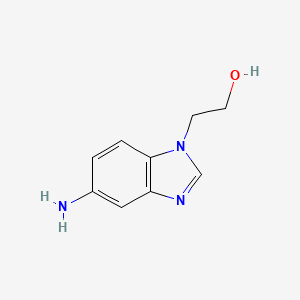

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2411081.png)